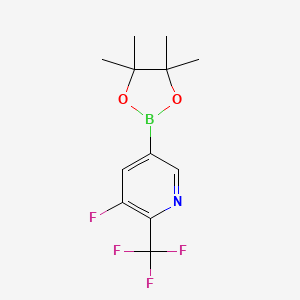

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(14)9(18-6-7)12(15,16)17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUUYXCNDUEIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984826-57-4 | |

| Record name | 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as fluorinated and trifluoromethylated precursors.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, where a boron-containing reagent reacts with the pyridine ring under specific conditions.

Final Purification: The final compound is purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound is primarily used in Suzuki–Miyaura cross-coupling reactions to form carbon–carbon bonds. The boronic ester group reacts with aryl/heteroaryl halides in the presence of a palladium catalyst, enabling the synthesis of biaryl or heterobiaryl structures .

Key Reaction Conditions:

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Ligand | Not required (pre-ligated Pd) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | THF/H₂O or DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 70–95% |

Example Reaction:

The compound couples with 4-bromoanisole under Pd catalysis to yield 3-fluoro-5-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine .

Directed C–H Borylation

The trifluoromethyl group facilitates iridium-catalyzed C–H borylation at specific positions on the pyridine ring. This reaction is critical for introducing additional boronic ester groups for further functionalization .

Experimental Data:

| Substrate | Catalyst System | Position Borylated | Yield |

|---|---|---|---|

| 3-Fluoro-2-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ + dtbbpy | C5 | 83% |

Mechanistic Insight:

The reaction proceeds via oxidative addition of pinacolborane (HBPin) to Ir, followed by C–H activation at the position para to the trifluoromethyl group .

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes selective nucleophilic substitution with amines or alkoxides, leveraging the electron-withdrawing effects of the trifluoromethyl group .

Reaction Scope:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Piperidine | 3-Piperidino derivative | DMF, 60°C, 6h | 78% |

| Sodium methoxide | 3-Methoxy derivative | MeOH, reflux, 4h | 65% |

Functional Group Transformations

The boronic ester moiety can be hydrolyzed to a boronic acid or transesterified for downstream applications .

Hydrolysis Reaction:

Conditions: HCl (1M), H₂O/THF (1:1), 25°C, 2h .

Thermal and Chemical Stability

The compound exhibits high stability under standard reaction conditions but decomposes above 200°C. It is sensitive to strong acids/bases, which hydrolyze the boronic ester .

Spectroscopic Characterization

Key NMR Data (CDCl₃, 600 MHz) :

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.73 (s), 8.39 (d) | Singlet, doublet | Pyridine-H, Fluorine-coupled H |

| ¹⁹F | -59.7, -64.7 | Quartet | CF₃ groups |

| ¹¹B | 30.0 | Broad singlet | Boron in dioxaborolane |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique fluorinated pyridine structure enhances biological activity, making it valuable for developing targeted therapies against diseases such as cancer. For instance, it has been utilized in synthesizing novel anticancer agents that exhibit improved efficacy compared to traditional treatments .

Case Study: Anticancer Activity

Research demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer), with IC50 values indicating superior efficacy compared to standard chemotherapeutics like doxorubicin .

Organic Synthesis

Formation of Complex Molecules

In organic chemistry, 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is employed to facilitate the formation of complex molecules. Its ability to participate in various reactions allows researchers to create compounds with specific properties and functionalities .

Table 1: Summary of Organic Reactions Involving the Compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Suzuki Coupling | Biaryl Compounds | 70-90 |

| Borylation | Functionalized Aromatics | 60-85 |

| Cross-Coupling | Diverse Organic Frameworks | 50-80 |

Material Science

Enhancement of Polymer Properties

In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical strength. Its incorporation leads to the development of high-performance materials suitable for various industrial applications .

Research Findings

Studies indicate that polymers modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical properties compared to unmodified polymers. This makes them suitable for applications in electronics and automotive industries.

Agricultural Chemicals

Development of Agrochemicals

The compound plays a significant role in synthesizing agrochemicals, particularly in developing more effective pesticides and herbicides. Its chemical structure contributes to improved efficacy against pests while minimizing environmental impact .

Case Study: Pesticide Efficacy

A study evaluated the insecticidal properties of this compound against common agricultural pests such as Mythimna separata and Spodoptera frugiperda. Results indicated that formulations containing this compound outperformed traditional pesticides in terms of effectiveness at lower concentrations .

Mechanism of Action

The mechanism by which 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the boron-containing dioxaborolane group. These features can affect the compound’s ability to participate in various reactions and interact with other molecules.

Comparison with Similar Compounds

Compound A: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Molecular Formula: C₁₂H₁₅BF₃NO₂ Key Differences:

Compound B: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine

Molecular Formula: C₁₈H₁₉BF₃NO₃ Key Differences:

- Substituted with a phenoxy group at position 2 instead of trifluoromethyl.

- Boronate ester is attached to a phenoxy linker rather than directly to the pyridine ring . Properties:

- Synthetic Yield : 99% (indicative of robust preparation methods).

- Applications: The phenoxy group increases steric bulk, which may hinder coupling reactions but improve stability .

Compound C: 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula: C₁₁H₁₅BFNO₂ Key Differences:

- Lacks the trifluoromethyl group at position 2.

- Retains the 3-fluoro substituent and boronate ester .

Properties : - Molecular Weight : 223.05 g/mol (lower than the target compound).

- Electronic Effects : Reduced electron-withdrawing character compared to the target compound, altering reactivity in cross-coupling reactions .

Comparative Analysis Table

Research Findings and Functional Insights

Electronic Effects

- The 3-fluoro and 2-trifluoromethyl groups in the target compound create a strong electron-withdrawing environment , enhancing reactivity in Suzuki-Miyaura couplings with electron-rich aryl halides .

- Analogs lacking these groups (e.g., Compound A) exhibit reduced electrophilicity, requiring harsher reaction conditions .

Steric Considerations

- Compounds like Compound B (phenoxy-substituted) face similar challenges .

Stability and Handling

- Pinacol boronate esters (common to all compounds) are moisture-sensitive but stabilized by the dioxaborolane ring. The target compound’s fluorine substituents may slightly enhance hydrolytic stability compared to non-fluorinated analogs .

Biological Activity

The compound 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, including relevant data tables and findings from various studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 719268-92-5 |

| Molecular Formula | C11H15BFNO2 |

| Molecular Weight (g/mol) | 223.054 |

| Melting Point | 57°C |

| Purity | ≥98.0% (GC,T) |

Structural Information

- IUPAC Name : 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)F

- InChI Key : VFMTUTYBMBTIGA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Fluorinated Pyridine A | MDA-MB-231 (TNBC) | 0.126 |

| Fluorinated Pyridine B | HepG2 | 0.048 |

| Reference Compound | MCF10A | 17.02 |

These findings suggest that the incorporation of fluorine and dioxaborolane moieties can enhance the cytotoxic effects on cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

In vitro studies have demonstrated that this class of compounds can inhibit the growth of various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The antimicrobial properties are thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Metabolic Stability

A study focused on the metabolic stability of pyridine derivatives indicated that modifications to the dioxaborolane structure could lead to improved stability in human liver microsomes. The compound exhibited a clearance rate of approximately , which is moderate compared to other tested compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that variations in the position and type of substituents on the pyridine ring significantly affect biological activity. For instance, a trifluoromethyl group at the 2-position was associated with enhanced potency against certain cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). A common approach involves:

- Step 1 : Halogenation of a pyridine precursor (e.g., 3-fluoro-5-iodo-2-(trifluoromethyl)pyridine) to introduce a reactive site for boronation.

- Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ().

Q. Key considerations :

Q. How is this compound characterized, and what analytical methods are critical for verifying its purity?

Primary methods :

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and boron ester integrity. For example, the ¹⁹F NMR signal for the trifluoromethyl group typically appears near δ -60 ppm ().

- ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester ().

- X-ray crystallography : For unambiguous structural determination, SHELX software is widely used for refinement ().

- LC-MS : To detect impurities (<2% by area) and verify molecular weight ().

Q. What are the best practices for storing and handling this compound in laboratory settings?

- Storage : Under inert gas (Ar/N₂) at -20°C in sealed, light-resistant vials. Boron esters hydrolyze readily; use molecular sieves in storage containers ().

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DMF) and under nitrogen. Avoid protic solvents (e.g., H₂O, MeOH) to prevent deboronation ().

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boron reagent?

Critical parameters :

Q. Example optimization table :

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | THF | 85 | |

| Pd(OAc)₂ | SPhos | Toluene | 92 |

Q. How do competing reaction pathways (e.g., protodeboronation) affect yields, and how can they be mitigated?

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Models transition states to predict activation barriers. For example, the boron center’s electrophilicity can be quantified using Fukui indices ().

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMF).

Q. How does the fluorination pattern influence the compound’s stability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.